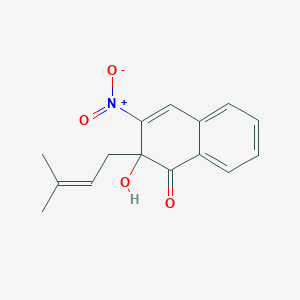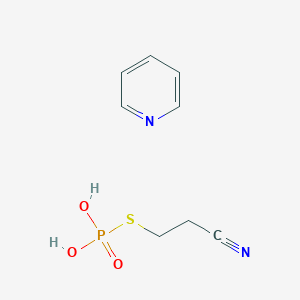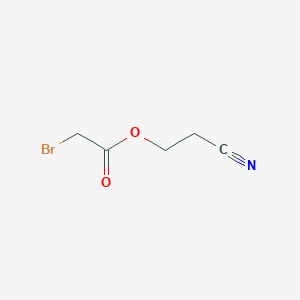
2-Cyanoethyl 2-bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoethyl 2-bromoacetate is an organic compound that contains both a cyano group and a bromoacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyanoethyl 2-bromoacetate can be synthesized through the reaction of ethyl cyanoacetate with bromoacetyl bromide. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanoethyl 2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Condensation Reactions: Reagents include aldehydes and ketones, with the reaction often catalyzed by bases such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, and thioesters.
Condensation Reactions: Products include various heterocyclic compounds such as pyridines and quinolines.
Reduction: The major product is the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-Cyanoethyl 2-bromoacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyanoethyl 2-bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromoacetate group can undergo nucleophilic substitution reactions, while the cyano group can participate in condensation and reduction reactions. These reactions enable the compound to form various products with different biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the cyano group. It is used as an alkylating agent in organic synthesis.
Ethyl cyanoacetate: Similar in structure but lacks the bromoacetate group. It is used as a building block in the synthesis of various heterocyclic compounds.
Uniqueness
2-Cyanoethyl 2-bromoacetate is unique due to the presence of both the cyano and bromoacetate groups, which provide it with a wide range of reactivity and applications. The combination of these functional groups allows for the synthesis of complex molecules and the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
89322-55-4 |
|---|---|
Molekularformel |
C5H6BrNO2 |
Molekulargewicht |
192.01 g/mol |
IUPAC-Name |
2-cyanoethyl 2-bromoacetate |
InChI |
InChI=1S/C5H6BrNO2/c6-4-5(8)9-3-1-2-7/h1,3-4H2 |
InChI-Schlüssel |
ZWXPYAZRHKKWDL-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)CBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


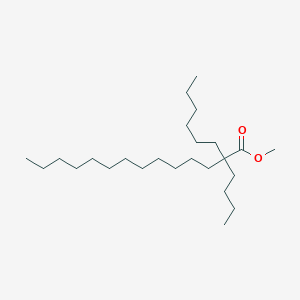

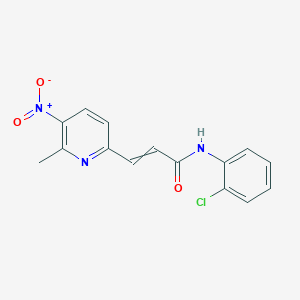

![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
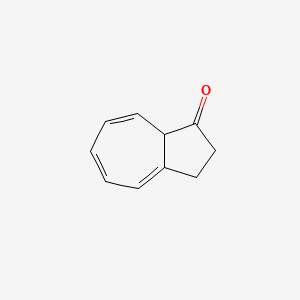




![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
